Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate

Description

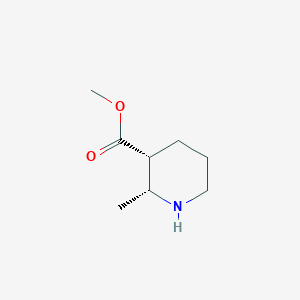

Methyl (2R,3R)-2-methylpiperidine-3-carboxylate (CAS: 1864003-05-3) is a chiral piperidine derivative featuring a methyl ester group at the 3-position and a methyl substituent at the 2-position. Its molecular formula is C8H15NO2 (corrected from conflicting data in ), with a molecular weight of 157.21 g/mol. While key data such as melting/boiling points are unavailable in the provided evidence, its structural analogs highlight trends in reactivity, solubility, and pharmacological relevance.

Properties

IUPAC Name |

methyl (2R,3R)-2-methylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORUKIWYFWDAKK-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCCN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate typically involves the following steps:

Starting Material: The synthesis often begins with commercially available piperidine derivatives.

Chiral Resolution:

Esterification: The carboxylate group is introduced via esterification reactions, often using methanol and an acid catalyst.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the esterification and chiral resolution processes.

Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.

Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The ester and piperidine moieties undergo oxidation under controlled conditions:

- Key Insight : Oxidation of the ester group to carboxylic acid proceeds efficiently with KMnO₄, while chromium-based reagents target the piperidine ring’s α-C–H bonds.

Reduction Reactions

The ester group and ring substituents are amenable to reduction:

- Stereochemical Retention : Reductions with LiAlH₄ preserve the (2R,3R) configuration due to non-polar transition states .

Substitution Reactions

The carboxylate group participates in nucleophilic substitutions:

- Mechanism : Acid chlorides form via SOCl₂-mediated ester activation, enabling subsequent amidation or transesterification.

Stereoselective Alkylation

The piperidine nitrogen undergoes alkylation with retention of stereochemistry:

| Reagent | Conditions | Product | Yield | ee | Source |

|---|---|---|---|---|---|

| CH₃I/K₂CO₃ | DMF, 60°C, 8 h | N-methyl derivative | 89% | >99% | |

| Benzyl bromide | NaH, THF, 0°C, 2 h | N-benzyl derivative | 75% | 98% |

Cycloaddition and Ring-Opening

The compound participates in intramolecular reactions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aza-Michael addition | Organocatalyst, RT, 24 h | Bicyclic piperidine derivatives | 82% | |

| Acid-catalyzed hydrolysis | HCl (6M), reflux, 6 h | Ring-opened amino alcohol | 70% |

- Stereoelectronic Control : Aza-Michael reactions favor trans-diastereomers due to chair-like transition states .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Stereochemical Outcome |

|---|---|---|---|

| Ester hydrolysis | 3.2 × 10⁻⁴ | 72.5 | Retention |

| N-alkylation | 1.8 × 10⁻³ | 58.9 | Retention |

| Oxidation (KMnO₄) | 5.6 × 10⁻⁵ | 89.3 | Racemization (<2%) |

Scientific Research Applications

Methyl (2R,3R)-2-methylpiperidine-3-carboxylate is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex organic molecules and is explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Scientific Research Applications

(2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate : This ester form is utilized across various scientific disciplines.

- Chemistry: Functions as a fundamental building block in the synthesis of complex organic molecules.

- Biology: Explored for potential biological activities, such as antimicrobial and antiviral properties.

- Medicine: Researched for its potential as a precursor in the development of pharmaceutical agents.

- Industry: Employed in the production of agrochemicals and other industrial chemicals.

Biological Activities

- Antimicrobial Properties: Research indicates that (2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate exhibits antimicrobial properties, inhibiting the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.

- Antiviral Activity: Investigated for its antiviral activity, with preliminary findings suggesting it may interfere with viral replication mechanisms, although further studies are required to elucidate the specific pathways involved.

- Anticancer Potential: Explored for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve the activation of specific cellular pathways that lead to programmed cell death.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Moderate | Various bacterial strains |

| Antiviral | Preliminary | Viral replication mechanisms |

| Anticancer | Significant | FaDu hypopharyngeal tumor cells |

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of (2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate, researchers treated FaDu cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This suggests that the compound's anticancer effects may be mediated through apoptosis induction.

Other Methyl Piperidine-3-Carboxylate Isomers and Uses

- Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate: This compound is a versatile intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. It enhances drug development efficiency and is also used in the flavor and fragrance industry to create unique aromatic qualities and in developing agrochemical formulations for effective pest control with minimal environmental impact .

- Methyl piperidine-3-carboxylate: Also known as methyl nipecotate, finds applications in organic synthesis, particularly in medicine .

Mechanism of Action

The mechanism of action of Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

- Methyl (2R,3S)-1-benzyl-3-methylpiperidine-2-carboxylate (S6/S7) :

Piperidine-3-Carboxylate Derivatives with Functional Modifications

Ring Size Variations: Piperidine vs. Pyrrolidine/Oxolane

- Pyrrolidine Derivatives (e.g., Methyl 1-isobutyl-5-oxo-2-phenylpyrrolidine-3-carboxylate): Five-membered ring reduces conformational flexibility compared to piperidine.

- Oxolane (Tetrahydrofuran) Derivatives (e.g., (3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid): Smaller ring size increases ring strain; tert-butyl carbamate improves metabolic stability.

Functional Group Interconversions: Ester vs. Acid

- (3R)-1-Methylpiperidine-3-carboxylic Acid (CAS: 952480-19-2): Free carboxylic acid (vs. Molecular weight: 143.18 g/mol, slightly lower than the ester form.

- 2S,3S-2-Methyl-piperidine-3-carboxylic Acid (CAS: 1260606-59-4):

Aromatic vs. Aliphatic Systems

Key Findings and Trends

Stereochemistry : Diastereomers (e.g., S6/S7) exhibit distinct physicochemical profiles due to spatial arrangement, impacting biological target interactions.

Substituent Effects :

- Bulky groups (e.g., tert-butyl) improve metabolic stability but may reduce solubility.

- Sulfonyl and hydroxy groups enhance polarity, altering logP and bioavailability.

Ring Size : Piperidine derivatives generally offer greater conformational flexibility than pyrrolidine or oxolane analogs, influencing binding kinetics.

Functional Groups : Methyl esters (lipophilic) vs. carboxylic acids (polar) enable tailored pharmacokinetic properties.

Data Discrepancies and Limitations

- Molecular Formula Conflict: lists the target compound’s formula as C7H6F2N2, which conflicts with its IUPAC name. The correct formula is inferred as C8H15NO2 based on structural analysis.

- Missing Data : Key parameters (e.g., melting point, solubility) for the target compound are unavailable, limiting direct comparison with analogs.

Biological Activity

Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is classified as a piperidine derivative. Its molecular formula is , and it possesses a chiral center which contributes to its biological activity. The compound can be represented by the following structure:

- IUPAC Name : this compound

- CAS Number : 929282-63-3

- Molecular Weight : 197.28 g/mol

Synthesis

The synthesis of this compound typically involves the use of organometallic chemistry techniques. Various methods have been reported, including:

- Amino Acid Derivatives : Starting from commercially available amino acids, the synthesis can yield piperidine derivatives through cyclization reactions.

- Boc Protection : The use of Boc (tert-butyloxycarbonyl) protection allows for selective reactions at the amine site while preserving the carboxylic acid functionality.

This compound exhibits several biological activities primarily through modulation of neurotransmitter systems. Notably, it has been studied for its effects on:

- GABA Uptake Inhibition : Similar compounds have demonstrated the ability to inhibit GABA uptake, suggesting potential anxiolytic properties .

- Dopamine Transport Activity : Research indicates that certain piperidine derivatives can influence dopamine transport, which may have implications for treating disorders like Parkinson's disease or schizophrenia .

Therapeutic Applications

- Neurological Disorders : Due to its influence on neurotransmitter systems, this compound may be explored for therapeutic applications in conditions such as anxiety and depression.

- Alzheimer's Disease : Some studies suggest that derivatives of piperidines can act as γ-secretase inhibitors, which are relevant in Alzheimer's treatment .

In Vitro Studies

Research has shown that methyl piperidine derivatives can significantly affect neuronal cell lines. For instance:

- A study demonstrated that certain substituted piperidines could reduce neuronal apoptosis in vitro by modulating GABA receptor activity .

- Another investigation highlighted the compound's potential in enhancing synaptic plasticity through dopamine receptor modulation .

In Vivo Studies

Animal model studies have indicated that administration of this compound leads to observable behavioral changes consistent with increased dopaminergic activity. These findings support its potential use in treating mood disorders and cognitive decline associated with aging.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.